molecular formula C22H18N2O5S B2536472 (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide CAS No. 895432-68-5

(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide

Cat. No. B2536472
CAS RN: 895432-68-5
M. Wt: 422.46
InChI Key: CWVZWQXLGZOSMO-FCQUAONHSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. It includes a thiazole ring, which is a five-membered ring with nitrogen and sulfur atoms . Thiazole rings are found in many biologically active compounds and drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a heterocyclic ring structure containing a nitrogen atom and a sulfur atom . This structure is common in many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiazole ring, in particular, can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of the thiazole ring .

Mechanism of Action

    Target of Action

    The compound “(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide” belongs to the class of benzo[d]thiazol derivatives. Compounds in this class have been found to exhibit cytotoxic activity against various cancer cell lines . Therefore, the primary targets of this compound could be proteins or enzymes involved in cell proliferation and survival.

    Result of Action

    The molecular and cellular effects of this compound’s action would likely involve changes in cell proliferation and survival, given the cytotoxic activity of related compounds .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity and potential uses. It could also involve optimizing its synthesis and investigating its mechanism of action .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide involves the condensation of 3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-amine with 4-oxo-4H-chromene-3-carboxylic acid followed by the formation of the imine and subsequent reduction to the amine.", "Starting Materials": [ "3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-amine", "4-oxo-4H-chromene-3-carboxylic acid", "Ethanol", "Sodium triacetoxyborohydride", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-amine and 4-oxo-4H-chromene-3-carboxylic acid in ethanol.", "Step 2: Add acetic acid and sodium triacetoxyborohydride to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Add water to the reaction mixture and extract with ethyl acetate.", "Step 4: Wash the organic layer with water and dry over sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 6: Dissolve the crude product in ethanol and add sodium hydroxide.", "Step 7: Heat the reaction mixture at reflux for 24 hours.", "Step 8: Acidify the reaction mixture with hydrochloric acid and extract with ethyl acetate.", "Step 9: Wash the organic layer with water and dry over sodium sulfate.", "Step 10: Concentrate the organic layer under reduced pressure to obtain the final product." ] }

CAS RN

895432-68-5

Molecular Formula

C22H18N2O5S

Molecular Weight

422.46

IUPAC Name

N-(5,6-dimethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide

InChI

InChI=1S/C22H18N2O5S/c1-4-9-24-15-10-17(27-2)18(28-3)11-19(15)30-22(24)23-21(26)14-12-29-16-8-6-5-7-13(16)20(14)25/h4-8,10-12H,1,9H2,2-3H3

InChI Key

CWVZWQXLGZOSMO-FCQUAONHSA-N

SMILES

COC1=C(C=C2C(=C1)N(C(=NC(=O)C3=COC4=CC=CC=C4C3=O)S2)CC=C)OC

solubility

not available

Origin of Product

United States

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